[6-(Methylamino)pyridin-3-yl]methanol
Description
Historical Trajectory of Pyridine-Based Chemical Scaffolds in Modern Organic Synthesis
The journey of pyridine (B92270) from a simple isolate to a cornerstone of modern chemistry is marked by key discoveries. In 1846, Scottish chemist Thomas Anderson first isolated pyridine from bone oil. nih.govnih.gov Its structure, resembling benzene (B151609) with one CH group replaced by nitrogen, was later elucidated by Wilhelm Körner (1869) and James Dewar (1871). nih.govrsc.org A significant breakthrough in its synthesis came in 1876 when William Ramsay prepared it by reacting acetylene (B1199291) with hydrogen cyanide, marking the first synthesis of a heteroaromatic compound. nih.govnih.gov
Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for accessing pyridine derivatives. nih.gov However, the industrial-scale production became more feasible with the Chichibabin pyridine synthesis in 1924, which utilized inexpensive aldehydes and ammonia. numberanalytics.com The initial applications of pyridine derivatives were rooted in their natural occurrences, with compounds like niacin (a B vitamin) and nicotine (B1678760) (an alkaloid) highlighting their biological significance. nih.govrsc.org
The 20th and 21st centuries have witnessed an explosion in the application of pyridine scaffolds, driven by the demands of the pharmaceutical and agrochemical industries. rsc.org The pyridine motif is now present in over 7000 existing drug molecules and is the most frequently occurring heterocyclic structure in FDA-approved drugs in the last decade. nih.govacs.org This expansion has been fueled by the continuous evolution of synthetic methodologies. Beyond classical condensation reactions, modern organic synthesis employs sophisticated techniques like transition-metal-catalyzed cross-coupling and cyclization reactions, photocatalysis, and green chemistry approaches to create highly functionalized and complex pyridine derivatives with high efficiency and selectivity. dntb.gov.uanih.govnumberanalytics.com
| Year | Discovery or Development | Significance |
|---|---|---|
| 1846 | Isolation of pyridine by Thomas Anderson. nih.govnih.gov | First identification of the pyridine scaffold. |
| 1876 | First synthesis by William Ramsay. nih.govnih.gov | Demonstrated the first artificial creation of a heteroaromatic compound. |
| 1881 | Hantzsch pyridine synthesis developed. nih.gov | Provided a major early route to synthesize pyridine derivatives. |
| 1924 | Chichibabin pyridine synthesis invented. numberanalytics.com | Enabled cost-effective, large-scale industrial production of pyridine. |
| Late 20th/21st Century | Advancement of transition-metal catalysis. nih.govnumberanalytics.com | Allowed for highly selective and efficient functionalization of the pyridine ring. |
Positioning of Substituted Pyridine Methanols as Crucial Synthetic Intermediates
Within the vast family of pyridine derivatives, substituted pyridine methanols have emerged as particularly valuable synthetic intermediates. These compounds feature a hydroxymethyl (-CH₂OH) group attached to the pyridine ring, providing a versatile chemical handle for a wide array of subsequent transformations. This dual functionality—a reactive alcohol group and a modifiable aromatic ring—positions them as powerful building blocks in multi-step syntheses. nih.gov
The utility of the methanol (B129727) group is extensive. It can be easily oxidized to the corresponding pyridine aldehyde or carboxylic acid, which are themselves precursors to a multitude of other functional groups. Furthermore, the hydroxyl group can participate in esterification and etherification reactions, allowing for the connection of the pyridine scaffold to other molecular fragments.
Simultaneously, the pyridine ring itself offers numerous sites for modification. The nitrogen atom acts as a Lewis base and can be alkylated or oxidized to an N-oxide, which alters the reactivity of the ring. numberanalytics.com While the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, modern catalytic methods, especially palladium-catalyzed cross-coupling reactions, have revolutionized the ability to introduce substituents at specific positions. numberanalytics.com
The strategic placement of other substituents alongside the methanol group creates highly specialized and valuable intermediates. For example, pyridinyl methanol moieties have been central to the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation research. The ability to systematically modify the pyridine scaffold allows for the fine-tuning of pharmacological and physicochemical properties. The incorporation of a pyridine ring can enhance a drug molecule's metabolic stability, permeability, and binding affinity to its target protein. nih.govnih.gov
Research Imperatives and Scope for In-Depth Investigation of [6-(Methylamino)pyridin-3-yl]methanol
The specific compound, this compound, represents an intriguing yet underexplored molecule. Its structure combines the versatile pyridine methanol core with an electron-donating methylamino group at the 6-position. This substitution pattern is expected to significantly influence the electronic properties and reactivity of the molecule, making it a prime candidate for further investigation.
Basic physicochemical data for the compound are available from chemical suppliers, but in-depth research findings in peer-reviewed literature are sparse. pharmaffiliates.comchemicalbook.com The primary research imperative is to move beyond its role as a catalog chemical and to fully characterize its reactivity and potential as a precursor for novel functional molecules.
| Property | Value | Source |
|---|---|---|
| CAS Number | 897951-48-3 | chemicalbook.com |
| Molecular Formula | C₇H₁₀N₂O | chemicalbook.com |
| Molecular Weight | 138.17 g/mol | chemicalbook.com |
| Boiling Point (Predicted) | 310.2 ± 32.0 °C | chemicalbook.com |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 13.65 ± 0.10 | chemicalbook.com |
The scope for investigation is broad and can be guided by research on analogous structures:
Derivatization and Application in Materials Science: A recent computational study using Density Functional Theory (DFT) on 6-arylated-pyridin-3-yl methanol derivatives revealed their potential for use in photoelectric technology. researchgate.net The this compound scaffold is an ideal starting point for synthesizing similar arylated compounds, for instance, via Suzuki coupling. The methylamino group's electron-donating nature could be used to tune the electronic and photophysical properties of the resulting materials. The existence of the corresponding [6-(methylamino)pyridin-3-yl]boronic acid as a commercial reagent underscores the feasibility of this synthetic direction. sigmaaldrich.com
Medicinal Chemistry Applications: The substituted pyridine methanol motif is present in molecules with diverse biological activities. For example, the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol was a key step in developing a dual orexin (B13118510) receptor antagonist for neurological disorders. This suggests that derivatives of this compound could be explored as building blocks for novel central nervous system agents or other therapeutics. The nitrogen atoms in the structure are potential hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets like protein kinases. rsc.org
Catalysis: The bidentate nature of the compound, featuring both a pyridine nitrogen and a secondary amine, suggests potential applications as a ligand in transition metal catalysis. The specific steric and electronic environment provided by this ligand could offer unique reactivity or selectivity in catalytic transformations. acs.orgmdpi.com
Future research should focus on the practical synthesis and full spectroscopic characterization of this compound, followed by systematic exploration of its reactivity at the methanol, methylamino, and pyridine ring positions. A library of derivatives could then be synthesized and screened for biological activity or photophysical properties, unlocking the potential of this versatile chemical intermediate.
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[6-(methylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3,(H,8,9) |
InChI Key |
MTUJVASOOFXVQU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)CO |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 6 Methylamino Pyridin 3 Yl Methanol
Direct Synthetic Routes to Pyridinemethanol Derivatives
Direct synthetic routes to pyridinemethanol derivatives often involve either the construction of a pre-functionalized pyridine (B92270) ring or the late-stage modification of a suitable pyridine precursor. These strategies prioritize efficiency and control over the placement of substituents.
Reductive Strategies for Alcohol Functionality Installation
A common and straightforward method for installing a hydroxymethyl group onto a pyridine ring is through the reduction of a corresponding carboxylic acid or ester. For the synthesis of [6-(Methylamino)pyridin-3-yl]methanol, this approach would logically start from a precursor such as 6-(methylamino)nicotinic acid or its ester derivative.
The reduction of nicotinic acid derivatives can be achieved using powerful reducing agents. One established method involves the use of lithium aluminium hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com An alternative, milder approach employs a combination of sodium borohydride (B1222165) with a Lewis acid, such as zinc chloride, which can effectively reduce the ester functionality to the primary alcohol. chemicalbook.com For instance, tert-butyl 2-methylamino-3-pyridinecarboxylate can be reduced to 2-(methylamino)-3-pyridinemethanol using potassium borohydride and zinc chloride in a refluxing solvent system. chemicalbook.com
| Precursor | Reducing Agent System | Typical Conditions | Reference |
|---|---|---|---|
| 2-(Methylamino)nicotinic acid | Red-Al (70% solution in toluene) | Toluene (B28343), reflux | chemicalbook.com |
| tert-Butyl 2-methylamino-3-pyridinecarboxylate | Potassium borohydride / Zinc chloride | THF/Toluene, reflux | chemicalbook.com |
| Generic Pyridine Carboxylic Ester | Lithium Aluminium Hydride (LiAlH4) | Anhydrous THF, 0°C to RT | chemicalbook.com |
Regioselective Amination and Functionalization of Pyridine Ring Systems
Achieving the desired 6-amino substitution pattern often requires methods that offer high regiochemical control. The functionalization of pyridine N-oxides is a powerful strategy for the regioselective introduction of nucleophiles. nih.govnih.gov The N-oxide group activates the pyridine ring for nucleophilic attack, primarily at the C2 and C4 positions.
A potential route to the target compound could begin with a 3-substituted pyridine N-oxide. Amination can be accomplished using various reagents. A process has been developed for the regioselective amination of unsymmetrical 3,5-substituted pyridine N-oxides using saccharin (B28170) as an inexpensive and readily available ammonium (B1175870) surrogate, which proceeds under mild conditions. nih.govfigshare.com Another efficient one-pot procedure converts pyridine N-oxides to 2-aminopyridines with high selectivity using tosyl anhydride (B1165640) (Ts₂O) and tert-butylamine, followed by deprotection. nih.gov This method could be adapted by starting with (pyridin-3-yl)methanol N-oxide, aminating at the C6 position, and subsequently performing N-methylation on the resulting amino group.
Direct Amination Reactions with Pyridine Precursors
Direct C-H amination of the pyridine ring provides an atom-economical route to aminopyridines. The most renowned of these is the Chichibabin reaction, which involves treating a pyridine with sodium amide to induce nucleophilic amination, typically at the 2-position. youtube.com While highly effective for unsubstituted pyridine, its application to substituted pyridines can lead to mixtures of isomers. For example, the amination of 3-picoline with sodium amide yields a mixture of the 2-amino and 6-amino isomers. youtube.com This suggests that direct amination of 3-(hydroxymethyl)pyridine could provide access to the desired 6-amino-3-(hydroxymethyl)pyridine precursor, which would then require separation and N-methylation.
The reactivity can be enhanced, and reaction conditions made milder, if the pyridine ring is activated with an electron-withdrawing group. For instance, nitropyridines can undergo direct amination more readily; 2-nitro-3-azidopyridine reacts with ammonium hydroxide (B78521) to yield 2-nitro-3,6-diaminopyridine, demonstrating that direct amination of an activated ring is feasible. researchgate.net
Multicomponent and Tandem Reaction Approaches for Pyridine Core Construction
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing waste and simplifying synthetic procedures. researchgate.netbohrium.com Various MCRs, such as the Hantzsch pyridine synthesis, are widely used to construct functionalized pyridine rings. acsgcipr.orgnih.gov
The construction of a 3,6-disubstituted pyridine like the target compound's core can be envisioned through a tandem or MCR approach. For example, a [3+3] annulation of an electron-deficient enamine with a saturated ketone could yield a 3-acylpyridine, a precursor to the hydroxymethyl group. organic-chemistry.org A one-pot synthesis of polysubstituted pyridines can also be achieved via a cascade reaction involving aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org Designing an MCR for this compound would require the careful selection of acyclic precursors that contain the latent functionalities for both the methylamino and hydroxymethyl groups, potentially using a nitrogen source like ammonium acetate (B1210297) or an amine. nih.gov These reactions often benefit from microwave irradiation, which can shorten reaction times and improve yields compared to conventional heating. nih.gov
| Reaction Type | Key Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Hantzsch-type Synthesis | Aldehyde, β-ketoester, Ammonia source | Often requires subsequent oxidation | Builds a dihydropyridine (B1217469) intermediate | acsgcipr.orgijnrd.org |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Ethanol, 50°C | Directly yields the aromatic pyridine | acsgcipr.orgyoutube.com |
| Four-component Reaction | Aryl aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Microwave irradiation or conventional heating | Environmentally friendly, high yields | nih.gov |
| Tandem Annulation | Saturated ketone, β-enaminone | Oxidative conditions | Forms 3-acylpyridines | organic-chemistry.org |
Catalytic and Advanced Synthesis Techniques
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, in particular, has revolutionized the synthesis of complex heterocyclic compounds. nih.gov
Transition-Metal-Mediated Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming C-N and C-C bonds, offering a modular approach to assembling substituted pyridines. researchgate.netresearchgate.net The synthesis of this compound is well-suited to a cross-coupling strategy, particularly for the installation of the methylamino group.
A highly effective method would be the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. A plausible route would involve the coupling of methylamine (B109427) with a (6-halopyridin-3-yl)methanol derivative, where the halogen is chlorine, bromine, or iodine. This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, SPhos) and a base like sodium tert-butoxide. researchgate.net This approach offers excellent functional group compatibility, allowing the hydroxymethyl group (or a protected version) to be carried through the reaction unscathed.
| Pyridine Substrate | Amine | Catalyst System (Catalyst + Ligand) | Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| (6-Chloropyridin-3-yl)methanol | Methylamine | Pd(OAc)₂ + Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | researchgate.net |
| (6-Bromopyridin-3-yl)methanol | Methylamine | Pd₂(dba)₃ + BINAP | K₃PO₄ | Toluene | researchgate.net |
Beyond C-N coupling, other transition-metal-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are vital for constructing the carbon skeleton of pyridine derivatives, further highlighting the versatility of these catalytic methods in modern organic synthesis. researchgate.net
Radical Addition and C-C Coupling Mechanisms
The construction of substituted pyridine rings, such as the one in this compound, often involves strategic carbon-carbon (C-C) bond formations and radical addition reactions to functionalize the heterocyclic core. Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds at specific positions on the pyridine ring. A key example is the Heck reaction, which has been successfully employed in the synthesis of 6-substituted pyridin-3-yl C-nucleosides. researchgate.net This reaction typically involves the coupling of a halogenated pyridine, such as 2-chloro-5-iodopyridine (B1352245), with an alkene. researchgate.net For the synthesis of a molecule like this compound, a similar strategy could be envisioned where a C-C bond is formed at the 3-position of a pre-functionalized pyridine ring.
Radical reactions offer another avenue for the functionalization of pyridine scaffolds. The Minisci reaction, for instance, is a vital method for introducing alkyl groups and other functionalities onto electron-deficient heterocyclic rings like pyridine. thieme-connect.com This reaction involves the acid-promoted generation of a nucleophilic radical, which then adds to the protonated pyridine ring. While direct application to the synthesis of this compound is not explicitly detailed, the principles of the Minisci reaction are relevant for the broader field of pyridine functionalization. thieme-connect.com
Green Chemistry Principles in Pyridine Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of pyridine derivatives is increasingly incorporating green chemistry principles. Key strategies include the use of continuous flow systems, mild and environmentally benign reagents, and energy-efficient reaction conditions.
Continuous Flow Chemistry Continuous flow reactors provide significant advantages over traditional batch reactors, including enhanced safety, efficiency, and scalability. organic-chemistry.orgresearchgate.net A notable application is the N-oxidation of pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst. organic-chemistry.orgresearchgate.net This system can operate for extended periods (over 800 hours) while maintaining high catalyst activity and achieving yields of up to 99%. organic-chemistry.orgresearchgate.net The use of continuous flow also allows for precise control over reaction parameters, leading to improved product selectivity and yield. researchgate.net Furthermore, continuous flow processing can be combined with microwave heating to scale up reactions like the Bohlmann-Rahtz pyridine synthesis, often outperforming large-scale batch experiments. beilstein-journals.org
Mild Oxidation and Greener Reagents The use of hydrogen peroxide (H₂O₂) as an oxidant in conjunction with the TS-1 catalyst exemplifies a green approach to pyridine N-oxide synthesis, as the primary byproduct is water. researchgate.net This avoids the use of harsher, more traditional oxidizing agents. Another green strategy involves electrochemical synthesis, which can generate medicinally relevant molecules like sulfonamides without the need for activated substrates and stoichiometric base reagents. thieme-connect.com Photocatalysis is also emerging as a sustainable method, using light to drive chemical transformations under mild conditions. thieme-connect.com
Table 1: Overview of Green Chemistry Approaches in Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis | Advantages | Citations |
|---|---|---|---|
| Continuous Flow | N-oxidation of pyridines; Bohlmann-Rahtz synthesis | Enhanced safety, efficiency, scalability, precise control | organic-chemistry.org, beilstein-journals.org, researchgate.net |
| Mild Oxidation | Use of H₂O₂ with TS-1 catalyst for N-oxidation | Environmentally benign (water as byproduct) | researchgate.net |
| Electrosynthesis | Synthesis of sulfonamides | Avoids stoichiometric waste from reagents and bases | thieme-connect.com |
| Solvent-Free Reactions | Microwave-assisted Bohlmann-Rahtz synthesis | Reduced solvent waste, eco-friendly | organic-chemistry.org |
Microwave-Assisted Hydrothermal Synthesis Strategies
Microwave-assisted synthesis has become a valuable alternative to conventional heating methods for accelerating organic reactions. youngin.com This technology is particularly effective for the synthesis of substituted pyridines, offering dramatically reduced reaction times and improved yields. organic-chemistry.orgyoungin.com
One prominent example is the one-pot Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition followed by high-temperature cyclodehydration. organic-chemistry.orgyoungin.com Under microwave irradiation at 170°C, this transformation can be accomplished in a single step in as little as 10-20 minutes. organic-chemistry.org The use of polar solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to be highly effective, with yields reaching up to 98%. organic-chemistry.org Catalysts such as acetic acid or zinc(II) bromide can further accelerate the reaction. organic-chemistry.org An even greener alternative involves conducting these reactions under solvent-free conditions, which is facilitated by microwave heating. organic-chemistry.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis
| Method | Reaction Time | Yield | Conditions | Citations |
|---|---|---|---|---|
| Microwave-Assisted | 10–20 minutes | Up to 98% | 170°C, with or without solvent (e.g., DMSO) | organic-chemistry.org |
| Conventional Heating | Several hours | Lower and more variable | High-temperature reflux or sealed tube | organic-chemistry.org, beilstein-journals.org |
The efficiency of microwave-assisted synthesis is consistently superior to conventional conductive heating in sealed tubes, making it a highly expedient route for preparing a wide range of tri- and tetrasubstituted pyridines. organic-chemistry.orgyoungin.com
Optimized Reflux Conditions for Enhanced Yields
While microwave synthesis offers speed, traditional reflux conditions remain a staple in organic synthesis and can be optimized to achieve high yields of pyridine derivatives. The Bohlmann-Rahtz pyridine synthesis, for example, can be conducted as a one-pot reaction under reflux. beilstein-journals.org By using a Brønsted acid catalyst like acetic acid, the initial Michael addition and subsequent cyclodehydration can be performed in a single step without isolating the intermediate dienone. beilstein-journals.org
Optimization studies have shown that heating the reactants in toluene (PhMe) with acetic acid at 50°C for 6 hours can yield the desired pyridine in 85% yield. beilstein-journals.org Alternatively, refluxing in toluene for 5.5 hours in the presence of zinc(II) bromide can lead to an 86% yield. beilstein-journals.org These optimized reflux methods, while slower than microwave-assisted approaches, are highly efficient and demonstrate the robustness of conventional heating techniques when properly controlled. beilstein-journals.org
Precursor Chemistry and Starting Material Selection for this compound
The synthesis of a specific polysubstituted pyridine like this compound requires careful selection of precursors and a strategic synthetic route. Plausible pathways can be designed based on well-established pyridine chemistry, starting from common building blocks like picolines or halogenated pyridines.
Synthesis from Picoline and Pyridine N-Oxide Intermediates
3-Picoline (3-methylpyridine) is a high-production-volume chemical that serves as a common precursor for various pyridine derivatives, including niacin and niacinamide. nih.gov A synthetic route to this compound could potentially begin with 3-picoline. The synthesis would require the introduction of the methylamino group at the 6-position and the conversion of the methyl group at the 3-position into a methanol (B129727) group.
The use of pyridine N-oxide intermediates is a powerful strategy in pyridine chemistry. organic-chemistry.org Pyridine N-oxides can be synthesized through the oxidation of pyridines, for example, by using hydrogen peroxide with a TS-1 catalyst in a continuous flow system. organic-chemistry.orgresearchgate.net The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution, and can act as a directing group. thieme-connect.comrsc.org A plausible synthetic sequence could involve the N-oxidation of a suitable pyridine precursor, followed by functionalization at the desired positions and subsequent deoxygenation to yield the final product. For instance, converting a precursor to its N-oxide can facilitate substitution at the C2 and C6 positions.
Derivation from Halogenated Pyridine Precursors
Halogenated pyridines are exceptionally versatile precursors for the synthesis of substituted pyridines due to their reactivity in a wide range of coupling and substitution reactions. organic-chemistry.org A modular and practical synthesis of 6-substituted pyridin-3-yl derivatives has been developed starting from 2-chloro-5-iodopyridine. researchgate.net This approach utilizes a sequence of palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations to introduce various substituents at the 6-position. researchgate.net
A potential synthesis for this compound could start from a dihalogenated pyridine such as 2-chloro-5-bromopyridine or 2-bromo-5-iodopyridine. The differential reactivity of the halogens would allow for selective functionalization. For example, the halogen at the 6-position could be displaced by methylamine in a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. The halogen at the 3-position could then be converted to the hydroxymethyl group. This could be achieved through a metal-halogen exchange to form an organolithium or Grignard reagent, followed by reaction with formaldehyde (B43269). Alternatively, a palladium-catalyzed carbonylation followed by reduction could yield the desired methanol functionality. The use of 2-chloropyridine (B119429) as a component in amide activation for pyridine synthesis further highlights the utility of halogenated precursors. organic-chemistry.org
Adaptation of Imidazopyridine Scaffold Syntheses
While a direct conversion of a pre-formed imidazopyridine scaffold to this compound is not a commonly reported synthetic route, the principles of imidazopyridine synthesis can be adapted, starting from common precursors. Imidazo[1,2-a]pyridines are typically synthesized from 2-aminopyridines. A plausible synthetic pathway to this compound can be envisioned that initiates from a similar 2-aminopyridine (B139424) framework, thus establishing a conceptual link to imidazopyridine chemistry.
One such approach begins with a suitable 2-amino-5-halopyridine derivative. The synthesis can be conceptualized in the following stages:
Introduction of the C3-substituent: The initial step would involve the introduction of a hydroxymethyl or a precursor group at the 3-position of the pyridine ring. This can be challenging due to the directing effects of the amino group. However, methods like lithiation followed by reaction with a suitable electrophile can be employed. researchgate.net
N-Methylation of the Amino Group: The 6-amino group can be methylated to the desired methylamino functionality. This can be achieved through various methods, such as reductive amination with formaldehyde or the use of a methylating agent like methyl iodide, often requiring protection of the hydroxymethyl group.
Functional Group Interconversion: Depending on the chosen synthetic route, a final step of functional group interconversion might be necessary. For instance, if a protected hydroxymethyl group or a carboxyl group was used as a precursor at the C3 position, a deprotection or reduction step would be required to yield the final this compound.
A potential, albeit indirect, connection to imidazopyridine synthesis lies in the theoretical possibility of ring-opening an appropriately substituted imidazopyridinium salt. While not a standard procedure for this specific target, ring-opening reactions of pyridinium (B92312) salts are known in organic synthesis and could conceptually be explored.
A hypothetical reaction scheme starting from a 2-aminopyridine precursor is presented below:
| Step | Reactant | Reagents and Conditions | Intermediate/Product |
| 1 | 2-Amino-5-bromopyridine | 1. n-BuLi, THF, -78 °C; 2. Paraformaldehyde | (6-Amino-5-bromopyridin-3-yl)methanol |
| 2 | (6-Amino-5-bromopyridin-3-yl)methanol | 1. Protection of OH and NH2; 2. Methylating agent (e.g., CH3I) | Protected [6-(methylamino)-5-bromopyridin-3-yl]methanol |
| 3 | Protected [6-(methylamino)-5-bromopyridin-3-yl]methanol | 1. Debromination (e.g., H2, Pd/C); 2. Deprotection | This compound |
This table outlines a multi-step synthesis that leverages functionalities common in the synthesis of various pyridine-based heterocycles, including those that serve as precursors to imidazopyridines.
Process Optimization and Scalability Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and careful consideration of scalability factors. The primary goals are to enhance yield, improve purity, ensure safety, and minimize costs.
Process Optimization:
Key parameters to be optimized for each step of the synthesis include:
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and intermediates, and ease of workup. For instance, in lithiation reactions, ethereal solvents like THF are common, but their safe handling on a large scale is a significant consideration. researchgate.net
Reagent Stoichiometry and Addition Rate: Precise control over the amount of each reagent is crucial to maximize conversion and minimize side reactions. The rate of addition, especially for highly reactive species like organolithiums, can significantly impact the reaction profile and safety.
Temperature and Pressure Control: Each reaction step will have an optimal temperature range. Maintaining this range on a large scale requires efficient heat transfer systems. Some reactions may also benefit from being conducted under pressure to increase reaction rates.
Catalyst Selection and Loading: For steps involving catalysis (e.g., dehalogenation), the choice of catalyst and its loading are critical for both efficiency and cost. Catalyst recovery and reuse are also important factors in large-scale production.
Work-up and Purification: The development of a scalable and efficient purification method is paramount. This may involve transitioning from chromatographic methods used in the lab to crystallization, extraction, or distillation techniques more amenable to industrial scale.
Scalability Considerations:
Scaling up the synthesis of this compound presents several challenges:
Heat Transfer: Exothermic reactions, such as lithiation, can be difficult to control on a large scale due to the lower surface-area-to-volume ratio of large reactors. This can lead to localized overheating and potential runaway reactions.
Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst, ensuring efficient mixing and contact between reactants becomes more challenging at scale.
Safety: The use of hazardous reagents like n-butyllithium and flammable solvents requires robust safety protocols and specialized equipment for large-scale handling.
Regulatory Compliance: The production of a chemical intermediate for potential pharmaceutical use must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP).
The following table summarizes key considerations for scaling up the production of functionalized pyridines:
| Consideration | Laboratory Scale | Industrial Scale |
| Reaction Vessels | Glass flasks | Glass-lined or stainless steel reactors |
| Temperature Control | Heating mantles, ice baths | Jacketed reactors with heat transfer fluids |
| Mixing | Magnetic stir bars | Mechanical agitators (e.g., impellers, baffles) |
| Purification | Flash chromatography | Crystallization, distillation, extraction |
| Safety | Fume hoods | Process safety management (PSM) systems |
By systematically addressing these optimization and scalability challenges, a robust and economically viable process for the production of this compound can be developed.
Chemical Reactivity and Mechanistic Pathways of 6 Methylamino Pyridin 3 Yl Methanol
Reactivity Profile of the Pyridine (B92270) Nucleus in [6-(Methylamino)pyridin-3-yl]methanol
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency makes the pyridine nucleus generally resistant to electrophilic aromatic substitution, similar to a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iqlibretexts.org Such reactions, including nitration and halogenation, typically require harsh, vigorous conditions to proceed and often result in low yields. libretexts.org The deactivation is caused by the inductive electron-withdrawing effect of the nitrogen atom. libretexts.org Furthermore, under the acidic conditions often required for electrophilic substitution, the basic nitrogen atom can be protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution. uoanbar.edu.iq Nucleophilic attack occurs preferentially at the electron-deficient positions, which are the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. uoanbar.edu.iq The reactivity of pyridine towards nucleophiles is so significant that even powerful bases like the hydride ion can act as a nucleophile in reactions such as the Chichibabin amination. researchgate.net The stability of the intermediate carbanions formed during nucleophilic attack dictates the positional selectivity. uoanbar.edu.iq
Substituents on the pyridine ring significantly modulate its reactivity. In this compound, the methylamino group (-NHCH₃) at the C6 position (equivalent to C2) is a strong electron-donating group. This group increases the electron density of the pyridine ring through a resonance effect, which can partially counteract the inherent electron deficiency of the nucleus. The presence of amino groups, particularly at the 4-position, has been shown to strongly enhance the nucleophilicity of the pyridine nitrogen and the ring itself. researchgate.net The methylamino group at the C6 position would similarly be expected to activate the ring, making it more amenable to electrophilic substitution than unsubstituted pyridine, while also influencing the regioselectivity of both electrophilic and nucleophilic attacks.
The hydroxymethyl group at the C3 position is a key site for synthetic transformations. A common reaction is its oxidation to introduce a formyl group, creating a versatile synthetic intermediate. chinesechemsoc.org For instance, the oxidation of a hydroxymethylated pyridine to an aldehyde can be efficiently achieved using reagents like Dess-Martin periodinane (DMP). chinesechemsoc.org
Conversely, the hydroxymethyl group itself can be introduced onto a pyridine ring through methods like reductive hydroxymethylation. nih.govrsc.org This process involves the activation of the pyridine ring, followed by a catalyzed reaction with a C1 source like formaldehyde (B43269). rsc.orgresearchgate.net The newly installed hydroxymethyl group can then be further modified. For example, it can be converted into an alkyl iodide via an Appel reaction, demonstrating its utility as a handle for further functionalization. researchgate.net
Derivatization Chemistry of this compound
Derivatization involves the chemical modification of the existing functional groups on the molecule. For this compound, the primary sites for such modifications are the hydroxyl group and the secondary methylamino group.
The primary alcohol of the hydroxymethyl moiety is readily functionalized through standard organic reactions like esterification and etherification.
Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acid chlorides, or anhydrides. nih.govresearchgate.net These reactions are often catalyzed by acids or promoted by coupling agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an effective reagent for the condensation of carboxylic acids and alcohols to form esters. researchgate.net
Etherification: The formation of ethers from the hydroxyl group can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. More modern methods utilize catalytic approaches, such as photoredox-nickel dual catalysis for the C-O coupling of alcohols with aryl halides to form aryl ethers. princeton.edu
Table 1: Examples of Hydroxyl Group Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid, DMTMM, N-methylmorpholine, THF | Alkyl Ester |
| Esterification | Acid Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Acetate (B1210297) Ester |
| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Alkyl Ether |
| Etherification | Aryl Halide, Photoredox Catalyst, Ni Catalyst, Base | Aryl Ether |
The secondary amine of the methylamino group is a nucleophilic center and can undergo several chemical modifications.
Alkylation: N-alkylation can introduce an additional alkyl group onto the nitrogen atom, converting the secondary amine to a tertiary amine. This can be achieved by reaction with alkyl halides. Transition-metal-free methods using alcohols as alkylating agents under "borrowing hydrogen" conditions have also been developed, often mediated by a hydrogen shuttle like pyridine itself. rsc.org
Acylation: Acylation involves the reaction of the amine with an acylating agent like an acid chloride or an acid anhydride (B1165640) to form an amide. byjus.com This reaction is typically performed in the presence of a base, such as pyridine, which is stronger than the amine being acylated. youtube.com The base serves to neutralize the hydrochloric acid (HCl) byproduct, shifting the reaction equilibrium to favor the formation of the amide product. byjus.comyoutube.com
Condensation: The methylamino group can participate in condensation reactions. For example, it can react with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to form more complex amines. It can also be involved in cyclization reactions to form heterocyclic structures. For instance, the decomposition of rongalite can generate formaldehyde, which undergoes condensation with β-enamine carbonyl compounds, followed by cyclization and elimination of ammonia to construct pyridine rings. mdpi.com
Table 2: Examples of Methylamino Moiety Derivatization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide, Base | Tertiary Amine |
| Acylation | Acid Chloride (e.g., Benzoyl Chloride), Pyridine | N-acyl, N-methyl Amide |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride), Base | N-acetyl, N-methyl Amide |
| Condensation | Aldehyde/Ketone | Imine (Schiff Base) |
Regioselective Functionalization of the Pyridine Ring for Analog Generation
The generation of analogs from this compound hinges on the regioselective functionalization of its pyridine ring. The reactivity and orientation of incoming substituents are governed by the electronic properties of the ring itself and its existing substituents: the heterocyclic nitrogen atom and the methylamino group. The pyridine ring is inherently electron-deficient, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. nih.govbeilstein-journals.orgquimicaorganica.org This electron deficiency is most pronounced at the C2, C4, and C6 positions, making the C3 and C5 positions the most likely sites for electrophilic attack. quimicaorganica.orgaklectures.com
Conversely, the 6-methylamino group is a strong electron-donating group (EDG) through resonance, which activates the ring towards electrophilic substitution. As an ortho-, para-directing group, it preferentially directs incoming electrophiles to the C3 and C5 positions. The combined influence of the ring nitrogen and the methylamino group strongly favors functionalization at the C5 position for electrophilic substitutions, as this position is activated by the EDG and is one of the inherently less deactivated positions of the pyridine ring.
For nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyridine ring facilitates attack, particularly at the C2 and C4 positions. However, the presence of the strong electron-donating methylamino group at C6 would disfavor nucleophilic attack on the ring.
Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for the direct and selective modification of pyridine rings, often overriding the inherent reactivity patterns. nih.govrsc.orgmdpi.com These methods can be employed to introduce a wide variety of functional groups at specific positions, which is crucial for creating a library of analogs for structure-activity relationship (SAR) studies. For instance, palladium-catalyzed C-H arylation has been used to synthesize 6-arylated-pyridin-3-yl methanol (B129727) derivatives, demonstrating a practical approach to functionalizing the ring. researchgate.net
Below is a data table summarizing the expected regioselectivity for the functionalization of this compound.
| Reaction Type | Reagents/Catalysts | Expected Major Regioisomer | Rationale |
| Electrophilic Aromatic Substitution | |||
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-[6-(methylamino)pyridin-3-yl]methanol | C5 is activated by the ortho- and para-directing methylamino group and is an inherently favored position for electrophilic attack on pyridines. quimicaorganica.org |
| Halogenation | Br₂ / FeBr₃ | 5-Bromo-[6-(methylamino)pyridin-3-yl]methanol | Similar to nitration, electrophilic bromine is directed to the activated C5 position. |
| Metal-Catalyzed C-H Functionalization | |||
| Arylation | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂) | 5-Aryl-[6-(methylamino)pyridin-3-yl]methanol | Directed C-H activation often favors the less sterically hindered position adjacent to the directing group. beilstein-journals.org |
| Alkylation | Alkene, Rh or Ni Catalyst | 5-Alkyl-[6-(methylamino)pyridin-3-yl]methanol | Transition metal catalysis can enable C-H alkylation at positions determined by the catalyst and ligand environment. nih.govacs.org |
Coordination Chemistry and Ligand Properties
Role of this compound as a Ligand in Metal Complexation
This compound possesses multiple potential coordination sites, making it a versatile ligand for metal complexation. The primary coordination sites are the sp²-hybridized nitrogen atom of the pyridine ring and the nitrogen atom of the methylamino group. The oxygen atom of the hydroxymethyl group can also participate in coordination, allowing the ligand to adopt various binding modes. Aminopyridine scaffolds are widely used in coordination chemistry, forming stable complexes with a variety of transition metals. ekb.egresearchgate.netumn.edumdpi.comvot.plekb.eg
The specific coordination mode depends on several factors, including the nature of the metal ion, the steric bulk of the ligand, and the reaction conditions. The ligand can act as a monodentate donor, typically through the more Lewis basic pyridine nitrogen. mdpi.com More commonly, it can function as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the methylamino nitrogen. This chelating behavior is a well-established characteristic of 2-aminopyridine (B139424) derivatives. vot.pl If the hydroxyl group participates, the ligand could potentially act in a tridentate fashion, although this might be sterically demanding. The functionalization of pyridine-based ligands is known to tune the electronic and steric properties, thereby influencing the characteristics of the resulting metal complexes. acs.orgrsc.orgnih.gov
| Potential Coordination Mode | Coordinating Atoms | Chelate Ring Size | Metal Ion Examples |
| Monodentate | Pyridine Nitrogen | N/A | Fe(II), Pd(II) mdpi.comacs.org |
| Bidentate (N,N) | Pyridine N, Methylamino N | 5-membered | Cu(II), Zn(II), Ni(II) ekb.egekb.egnih.gov |
| Bidentate (N,O) | Pyridine N, Hydroxyl O | 6-membered | (Hypothetical) |
| Tridentate (N,N,O) | Pyridine N, Methylamino N, Hydroxyl O | 5- and 4-membered | (Hypothetical, likely strained) |
Application in Catalytic Systems Involving Metal Complexes
Metal complexes derived from pyridine-based ligands are of significant interest in catalysis due to their ability to modulate the reactivity of the metal center. unimi.it The electronic properties of the this compound ligand—specifically the electron-donating nature of the aminopyridine moiety—can enhance the catalytic activity of the coordinated metal. Aminopyridinato complexes have been extensively explored as catalysts for various transformations, particularly in olefin polymerization. researchgate.netumn.edu
Complexes of this compound with late transition metals like palladium, nickel, or copper could potentially serve as effective catalysts for cross-coupling reactions. For instance, palladium(II) complexes with functionalized pyridine ligands have been shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Similarly, iron complexes with aminopyridine ligands have been investigated for atom transfer radical polymerization (ATRP). umn.edunsf.gov The ability to tune the ligand structure allows for the optimization of catalyst performance in terms of activity and selectivity. umn.edu
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Olefin Polymerization | Ti(IV), Zr(IV) | Stabilizes the active metal center; influences polymer molecular weight and distribution. researchgate.net |
| Suzuki-Miyaura Cross-Coupling | Pd(II) | Modulates the electronic properties of the palladium center, affecting the efficiency of oxidative addition and reductive elimination steps. acs.org |
| Heck Cross-Coupling | Pd(II) | Similar to Suzuki-Miyaura, influences the stability and reactivity of the catalytic intermediates. acs.org |
| Atom Transfer Radical Polymerization (ATRP) | Fe(II), Cu(I) | The ligand's steric and electronic properties control the equilibrium between active and dormant species, affecting polymerization rates and control. umn.edunsf.gov |
Elucidation of Reaction Mechanisms and Kinetics
Detailed Mechanistic Investigations of Key Transformations
The elucidation of reaction mechanisms for the functionalization of this compound relies on a combination of experimental studies and computational modeling. For transition-metal-catalyzed C-H functionalization, a common mechanistic cycle involves several key steps.
Consider a palladium-catalyzed C5-arylation with an aryl halide (Ar-X):
Catalyst Activation/Coordination: The active Pd(0) or Pd(II) catalyst coordinates to the pyridine nitrogen of the substrate.
C-H Activation: This is often the rate-determining step. A C-H bond at the C5 position is cleaved to form a palladacycle intermediate. This can occur through various pathways, such as concerted metalation-deprotonation (CMD), where a base assists in the removal of the proton. mdpi.com The electron-donating methylamino group enhances the electron density at C5, potentially facilitating this step.
Oxidative Addition: The aryl halide (Ar-X) adds to the palladium center, increasing its oxidation state (e.g., from Pd(II) to Pd(IV)).
Reductive Elimination: The aryl group and the pyridine ring are coupled, forming the C-C bond of the final product. The palladium catalyst is regenerated in a lower oxidation state, allowing it to re-enter the catalytic cycle.
For electrophilic aromatic substitution, the mechanism follows the traditional two-step addition-elimination pathway. The electrophile adds to the C5 position, forming a resonance-stabilized cationic intermediate (sigma complex or arenium ion). The stability of this intermediate is enhanced by the resonance contribution from the methylamino group. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the 5-substituted product.
Kinetic Studies to Determine Reaction Rates and Pathways
A typical kinetic study would involve:
Monitoring Reaction Progress: The concentration of reactants and products would be measured over time using techniques like HPLC, GC, or NMR spectroscopy.
Determining Reaction Order: By systematically varying the initial concentrations of the substrate, reagents, and catalyst, the reaction order with respect to each component can be determined. For example, in a proposed C-H activation, if the reaction is first-order in both the substrate and the catalyst but zero-order in the aryl halide, it would suggest that C-H activation is the rate-determining step and occurs before the involvement of the aryl halide. acs.orgacs.org
Kinetic Isotope Effect (KIE): By comparing the reaction rate of the normal substrate with a substrate selectively deuterated at the C-H bond targeted for functionalization (e.g., at C5), the KIE can be measured. A significant primary KIE (kH/kD > 1) provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction. nih.gov
For nucleophilic substitution reactions on related pyridinium systems, kinetic studies have shown complex mechanisms, sometimes involving a second-order dependence on the nucleophile, indicating a rate-determining deprotonation of an addition intermediate. nih.gov Similar studies on this compound or its derivatives would provide invaluable insight into its reaction pathways.
Advanced Spectroscopic and Structural Characterization of 6 Methylamino Pyridin 3 Yl Methanol and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural map can be assembled.
The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural assignment. The number of signals, their chemical shifts (δ) in parts per million (ppm), and their integration values (for ¹H NMR) reveal the number and type of chemically distinct protons and carbons. The coupling patterns (multiplicities) in the ¹H NMR spectrum indicate the number of neighboring protons.
While a publicly available, peer-reviewed spectrum for [6-(Methylamino)pyridin-3-yl]methanol is not available, a representative ¹H and ¹³C NMR dataset can be predicted based on the analysis of its structural analogues, such as (6-Aminopyridin-3-yl)methanol and (6-Methylpyridin-3-yl)methanol. bldpharm.comsigmaaldrich.comnih.gov The expected chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating methylamino group and the electron-withdrawing hydroxymethyl group have distinct effects on the shielding of the aromatic protons and carbons.
Representative ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.10 | d | ~2.3 | 1H |
| H-4 | ~7.50 | dd | ~8.5, 2.3 | 1H |
| H-5 | ~6.45 | d | ~8.5 | 1H |
| -CH₂- | ~4.50 | s | - | 2H |
| -NH- | ~4.85 (broad) | s | - | 1H |
| -CH₃ | ~2.85 | d | ~5.0 | 3H |
| -OH | ~5.20 (broad) | s | - | 1H |
Note: Data are hypothetical and based on known values for structural analogues. Spectra are typically run in solvents like DMSO-d₆ or CDCl₃. washington.edupitt.edu
Representative ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158.0 |
| C-3 | ~128.5 |
| C-4 | ~138.0 |
| C-5 | ~106.0 |
| C-6 | ~150.0 |
| -CH₂OH | ~63.0 |
| -NHCH₃ | ~29.0 |
Note: Data are hypothetical and based on known values for structural analogues. acs.orgresearchgate.net
To confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the aromatic protons on the pyridine ring (H-2, H-4, and H-5) that are adjacent to each other. A cross-peak between the -NH- proton and the -CH₃ protons would also confirm their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals. For instance, the proton signal at ~8.10 ppm would show a cross-peak with the carbon signal at ~158.0 ppm, assigning them as H-2 and C-2, respectively. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:
The protons of the hydroxymethyl group (-CH₂-) to C-3 and C-4.
The H-2 proton to C-3, C-4, and C-6.
The methyl protons (-CH₃) to C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps in determining the molecule's stereochemistry and conformation. For a relatively rigid structure like this, NOESY can confirm the spatial proximity of substituents on the pyridine ring.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can be used to deduce its structure through analysis of its fragmentation patterns.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the ion, which in turn provides the exact molecular formula of the parent compound. For this compound, the molecular formula is C₇H₁₀N₂O.
Calculated Exact Mass for [M+H]⁺ Ion of this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₇H₁₁N₂O]⁺ | 139.0866 |
Note: Calculation based on most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, O=15.99491.
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. The fragmentation of related pyridine derivatives often involves cleavage at the bonds adjacent to the nitrogen atom and the loss of substituents. nih.govnih.gov
A plausible fragmentation pathway for this compound would involve initial characteristic losses:
Loss of water (-18 Da): From the hydroxymethyl group.
Loss of formaldehyde (B43269) (-30 Da): A common fragmentation for primary alcohols.
Loss of the methylamino group (-30 Da): Cleavage of the C-N bond.
Plausible MS/MS Fragments for this compound ([M+H]⁺ = 139.0866)
| m/z of Fragment Ion | Proposed Loss from Parent Ion | Proposed Fragment Structure |
| 121.0760 | H₂O | Ionized 6-(methylamino)-3-methylenepyridine |
| 109.0866 | CH₂O | Ionized 6-(methylamino)pyridine |
| 108.0550 | NH₂CH₃ | Ionized hydroxymethylpyridine radical cation |
MALDI-TOF-MS is a soft ionization technique particularly useful for the analysis of large molecules like polymers and biomolecules with minimal fragmentation. nih.gov While not a standard technique for a small molecule like this compound, it could be relevant if this compound were to act as a monomer in a polymerization reaction or form non-covalent oligomers or aggregates. In such a scenario, MALDI-TOF would be able to detect the distribution of oligomeric species. Research has shown that the use of specific matrices, sometimes modified with pyridine, can enhance the analysis of various compounds, which could be applicable in specialized research contexts involving this molecule. nih.govasianpubs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for the identification of functional groups and the elucidation of molecular structure. The vibrational modes of a molecule are highly sensitive to its electronic structure, bond strengths, and the mass of its constituent atoms, providing a unique spectroscopic fingerprint.
The structure of this compound incorporates several key functional groups: a secondary amine (methylamino), a pyridine ring, and a primary alcohol (methanol). The vibrational spectrum is therefore a composite of the characteristic modes of these moieties.
N-H Vibrations: The secondary amine group (–NH–) is characterized by a single, relatively weak N-H stretching vibration, typically observed in the region of 3350-3310 cm⁻¹. orgchemboulder.com This is in contrast to primary amines (–NH₂), which exhibit two distinct bands in this region corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comtsijournals.com The N-H bending vibration for secondary amines is often weak and can be difficult to discern, but a broad N-H wagging band can be expected in the 910-665 cm⁻¹ range. orgchemboulder.com
C-H Vibrations: The methyl group (–CH₃) and the pyridine ring C-H bonds will give rise to stretching vibrations in the 3000-2800 cm⁻¹ range. docbrown.info Specifically, the aromatic C-H stretches of the pyridine ring are expected at higher frequencies within this range, while the aliphatic C-H stretches of the methyl group will appear at lower frequencies.
O-H and C-O Vibrations: The hydroxyl group (–OH) of the methanol (B129727) substituent is characterized by a strong, broad O-H stretching band, typically in the 3600-3200 cm⁻¹ region. The broadness of this band is indicative of hydrogen bonding interactions. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1050-1000 cm⁻¹ range.
Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic vibrational modes. Ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net The substitution pattern on the pyridine ring will influence the exact position and intensity of these bands. For instance, studies on 2-aminopyridine (B139424) have identified NH₂ scissoring vibrations around 1630 cm⁻¹. tsijournals.com
C-N Vibrations: The stretching vibration of the C-N bond in the methylamino group is expected in the 1250-1020 cm⁻¹ range for aliphatic amines. docbrown.infodocbrown.info Aromatic amine C-N stretches, such as the bond between the nitrogen and the pyridine ring, typically absorb in the 1335-1250 cm⁻¹ region. orgchemboulder.com
The combination of IR and Raman spectroscopy provides complementary information. While polar bonds like O-H and N-H tend to show strong IR absorption, non-polar bonds and symmetric vibrations are often more prominent in Raman spectra. nih.govresearchgate.net For example, the symmetric "ring breathing" mode of the pyridine ring is a classic strong Raman band. nih.govresearchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Secondary Amine (–NH–) | N-H Stretch | 3350-3310 | IR |
| N-H Wag | 910-665 | IR | |
| Alcohol (–OH) | O-H Stretch (H-bonded) | 3600-3200 (broad) | IR |
| C-O Stretch | 1050-1000 | IR | |
| Pyridine Ring | Ring Stretching | 1600-1400 | IR, Raman |
| Methyl Group (–CH₃) | C-H Stretch | 2975-2850 | IR, Raman |
| Aromatic C-H | C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-N | C-N Stretch | 1250-1020 | IR |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state.
A single-crystal X-ray diffraction study of this compound would provide a wealth of information. The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. For instance, the planarity of the pyridine ring and the geometry around the nitrogen and oxygen atoms could be accurately determined.
Crucially, this technique would reveal the nature and geometry of intermolecular interactions, which are vital for understanding the solid-state properties of the compound. Given the presence of N-H and O-H groups, extensive hydrogen bonding is expected. fscj.eduacs.org These hydrogen bonds can act as "supramolecular synthons," guiding the assembly of molecules into well-defined patterns. nih.gov The analysis would identify hydrogen bond donors and acceptors and the resulting network of interactions, such as chains, sheets, or more complex three-dimensional architectures. acs.orgresearchgate.net Studies on substituted pyridines and other nitrogen-containing heterocyclic compounds have shown the prevalence of N–H···N, O–H···N, and N–H···O hydrogen bonds in their crystal structures. mdpi.comnih.gov
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including pyridine derivatives. acs.orgresearchgate.net Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. A thorough crystallographic investigation would involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate). Each polymorph would have a unique unit cell and space group, which would be determined by the XRD analysis.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov However, this compound, with its polar N-H and O-H groups, is not sufficiently volatile for direct GC analysis. These polar groups can lead to strong intermolecular interactions, causing poor peak shape and thermal decomposition in the hot GC injector. youtube.com
To overcome this limitation, a derivatization step is necessary. youtube.comoup.com Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in amines and alcohols. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. nih.govyoutube.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. researchgate.netnih.gov
The derivatized this compound can then be injected into the GC-MS system. The gas chromatograph separates the derivatized compound from any impurities or by-products. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that can be used for identification. The fragmentation pattern of the silylated derivative would provide structural confirmation. This method is highly sensitive and can be used to detect even trace amounts of the compound, making it ideal for purity assessment and for monitoring the progress of its synthesis. The use of an online derivatization device, where derivatization occurs in the GC injection port, can further streamline this process. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-aminopyridine |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) and its combination with Mass Spectrometry (LC-MS) are pivotal analytical techniques for the separation, identification, and quantification of "this compound" and its analogues. These methods are frequently employed in process monitoring, purity assessment, and characterization of these compounds, which often serve as intermediates in the synthesis of more complex molecules.
Detailed Research Findings
Research and patent literature indicate that reversed-phase HPLC is a common method for the analysis of pyridine derivatives, including those related to "this compound". In this technique, a non-polar stationary phase, such as C18, is typically used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic properties of the analytes.
While specific, detailed chromatograms and validation data for "this compound" are not extensively published in peer-reviewed journals, its use as a synthetic intermediate is documented in patent literature, which provides insights into the analytical methodologies employed. For instance, in the synthesis of larger, more complex molecules containing the [6-(Methylamino)pyridin-3-yl] moiety, LC-MS is routinely used to confirm the presence of the desired product and to determine its purity.
In the context of synthesizing heteroaryl compounds for various applications, LC-MS is utilized to monitor the progress of chemical reactions. For example, a patent for heteroaryl compounds describes the use of LC-MS to characterize a product, noting a retention time of 5.020 minutes under a specific method. google.com Another patent concerning compounds for imaging amyloid deposits mentions the use of preparative chromatography with a C18 column for purification of related structures. google.com
The general approach for analyzing compounds like "this compound" and its analogues involves the use of a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in the mass spectrometer.
LC-MS analysis provides not only the retention time from the HPLC separation but also the mass-to-charge ratio (m/z) of the compound, which is a critical piece of information for its identification. For "this compound", the expected [M+H]⁺ ion would be approximately m/z 139.08. This value is a key identifier in mass spectra.
The following tables summarize typical conditions and expected data for the HPLC and LC-MS analysis of "this compound" and its analogues, based on general laboratory practices and data from related compounds found in the literature.
Illustrative HPLC Parameters
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% to 95% B over 10-20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
Expected LC-MS Data
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₁₀N₂O | 138.17 | 139.08 |
| [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | C₇H₉ClN₂O | 172.61 | 173.04 |
| (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol | C₁₄H₁₆N₂O | 228.29 | 229.13 |
Theoretical and Computational Studies on 6 Methylamino Pyridin 3 Yl Methanol
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density rather than the complex many-electron wavefunction. For [6-(Methylamino)pyridin-3-yl]methanol, a DFT approach would be the first step in any theoretical analysis.
Geometry optimization would be performed to find the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. This process involves calculating the forces on each atom and iteratively adjusting their positions until those forces are negligible. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. By exploring the potential energy landscape, researchers can also identify other stable conformations (local minima) and the energy barriers between them.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity.
From the HOMO and LUMO energies, various reactivity indices can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
These indices would help in predicting how this compound might behave in chemical reactions.
Computation of Electrostatic Potential Surfaces and Local Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, with colors indicating regions of positive and negative electrostatic potential. Red or yellow areas typically represent electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack. Blue areas represent electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group, indicating these are primary sites for electrophilic interaction.
Computational Elucidation of Reaction Mechanisms
Computational chemistry can also be used to map out the entire pathway of a chemical reaction, providing a level of detail that is often difficult to obtain through experiments alone.
Transition State Identification and Reaction Pathway Mapping
To understand how this compound participates in a chemical reaction, researchers would identify the transition state(s) involved. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate this structure and calculate its energy.
By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, a detailed reaction profile can be constructed. This profile shows the energy changes throughout the reaction, allowing for the calculation of the activation energy, which is a key factor in determining the reaction rate.
Modeling Solvent Effects on Reaction Energetics
Reactions are typically carried out in a solvent, which can have a significant impact on reaction energetics and pathways. Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach, often called a continuum model (e.g., Polarizable Continuum Model - PCM), is computationally efficient and can provide a good approximation of how the solvent stabilizes charges.
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be critical for accurately modeling the reaction.
For this compound, modeling solvent effects would be crucial for accurately predicting its reactivity and the mechanism of its reactions in a solution phase.
Prediction and Correlation of Spectroscopic Properties
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These computational methods allow for the simulation of spectra, which can then be compared with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.
Theoretical NMR Chemical Shift Prediction and Validation with Experimental Data
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial step in the structural elucidation of novel organic compounds. For pyridine derivatives, theoretical ¹H and ¹³C NMR spectra are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net
The process involves optimizing the molecular geometry of this compound at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Following optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.
A strong correlation between the calculated and experimentally measured chemical shifts serves as a validation of the computed structure. Discrepancies can point to complex conformational dynamics in solution or the influence of intermolecular interactions not fully captured by the computational model.
Table 1: Illustrative Data for Theoretical and Experimental NMR Chemical Shift Correlation for this compound Note: The following table is a template. Specific experimental and theoretical values for this compound are not available in the cited literature.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C(H2OH) | Data not available | Data not available |
| C(H3N) | Data not available | Data not available |
| H (various) | Data not available | Data not available |
Calculated Vibrational Frequencies (IR, Raman) and Electronic Absorption Spectra (UV-Vis)
Computational methods are also employed to predict vibrational and electronic spectra, providing insight into a molecule's bonding and electronic structure.
Vibrational Frequencies (IR, Raman): The vibrational frequencies corresponding to Infrared (IR) and Raman spectra are calculated for the optimized geometry of the molecule. These calculations, typically performed using DFT, yield a set of normal modes of vibration and their corresponding frequencies. The results can be used to assign the peaks observed in experimental FT-IR and Raman spectra to specific molecular motions, such as C-H stretching, N-H bending, or C-N vibrations within the pyridine ring. For similar pyridine derivatives, DFT calculations have shown good agreement with experimental FT-IR data. researchgate.net
Electronic Absorption Spectra (UV-Vis): The electronic absorption (UV-Vis) spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For pyridine derivatives, these calculations help identify key electronic transitions, such as π → π* and n → π*, and assess how substituents influence the electronic properties and color of the compound. researchgate.net
Table 2: Illustrative Spectroscopic Data Prediction for this compound Note: The following table is a template. Specific calculated values for this compound are not available in the cited literature.
| Spectroscopic Parameter | Predicted Value | Assignment/Description |
|---|---|---|
| Calculated IR Frequency (cm⁻¹) | Data not available | e.g., N-H stretch, O-H stretch, C=N stretch |
| Calculated Raman Frequency (cm⁻¹) | Data not available | e.g., Aromatic ring breathing, C-H bend |
| Calculated UV-Vis λmax (nm) | Data not available | e.g., π → π* transition |
Intermolecular Interactions and Non-Covalent Bonding Analysis
The analysis of intermolecular and intramolecular interactions is essential for understanding the stability, crystal packing, and physicochemical properties of a compound. Methods such as Natural Bond Orbital (NBO) analysis are used to investigate hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding. researchgate.net NBO analysis provides a quantitative description of the donor-acceptor interactions between filled and empty orbitals, revealing the stabilizing forces within the molecule.
For understanding crystal structures, analysis of non-covalent interactions is key. Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts (like H···H, C···H, O···H) in a crystal lattice, providing insights into the forces that govern the supramolecular assembly.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used in drug discovery and materials science to predict the biological activity or physicochemical properties of compounds based on their molecular structure.
These models are built by finding a mathematical correlation between a set of calculated molecular descriptors and an observed activity or property. For a molecule like this compound, relevant descriptors can be derived from DFT calculations and include:
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential.
Topological Descriptors: Molecular weight, number of hydrogen bond donors/acceptors, and polar surface area. nih.gov
Lipophilicity: Partition coefficient (logP).
By developing a QSAR/QSPR model using a series of related pyridine compounds with known activities, it becomes possible to predict the potential efficacy or properties of new, unsynthesized analogues, thereby guiding the design of more potent or suitable molecules. nih.gov
Strategic Applications of 6 Methylamino Pyridin 3 Yl Methanol in Chemical Synthesis and Materials Science
Advanced Organic Synthesis as a Key Intermediate
[6-(Methylamino)pyridin-3-yl]methanol serves as a pivotal precursor in the synthesis of a wide array of complex organic molecules. Its bifunctional nature allows for sequential or orthogonal transformations, making it a valuable tool for medicinal and synthetic chemists.
Building Block for Diverse Substituted Pyridines and Fused Heterocyclic Architectures
The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals and functional materials. This compound provides a convenient entry point for the synthesis of various substituted pyridines. The hydroxyl and methylamino groups can be readily modified or can participate in cyclization reactions to afford more complex heterocyclic systems.
While direct examples of the use of this compound in the synthesis of a wide range of substituted pyridines are not extensively documented in publicly available literature, its structural analogs play a significant role in creating diverse pyridine derivatives. For instance, related 6-substituted pyridin-3-yl C-nucleosides have been synthesized through methods like the Heck reaction of 2-chloro-5-iodopyridine (B1352245) with protected glycals, followed by a series of palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations. nih.gov This modular approach allows for the introduction of various substituents at the 6-position of the pyridine ring. nih.gov
Furthermore, the core structure is instrumental in the formation of fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. Although the direct use of this compound is not explicitly detailed, the synthesis of related compounds such as 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid highlights the utility of the substituted pyridine framework in constructing these fused bicyclic systems. nih.gov The general synthetic strategy often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. The methylamino group in this compound, after potential transformation, could participate in such cyclizations.
The synthesis of pyrimidine (B1678525) derivatives, another important class of heterocycles, can also be envisioned using this precursor. One-pot synthesis methods for pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives have been developed using various substituted benzaldehydes, malononitrile/cyanoacetamide, and urea/thiourea. ias.ac.in The functional groups of this compound could be chemically altered to participate in similar multicomponent reactions. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been designed and synthesized with the aim of developing compounds with anti-fibrotic activity. nih.govresearchgate.net
Precursor for the Rational Design of Novel Chemical Entities
The structural motifs present in this compound are of significant interest in medicinal chemistry. The substituted pyridine core is a key component in numerous biologically active compounds. For instance, various 2-substituted-pyridine derivatives have been synthesized and evaluated for their pharmacological activities, including anticonvulsant, antihistaminic, and cardiac effects. rlavie.com
Contributions to Catalysis and Ligand Development
The nitrogen atoms of the pyridine ring and the methylamino group, along with the oxygen atom of the hydroxymethyl group, make this compound and its derivatives attractive candidates for ligand development in catalysis.
Utility as a Ligand in Homogeneous and Heterogeneous Catalysis
Pyridine-containing ligands are widely used in transition metal catalysis due to their ability to form stable complexes and modulate the electronic and steric properties of the metal center. While specific studies detailing the use of this compound as a ligand are not prevalent, the broader class of pyridinyl-containing ligands has been extensively investigated. For instance, pyridinylmethyl sulfonamide ligands have been used in Cp*Ir-based transfer hydrogenation catalysts. moldb.com The substituents on the pyridine ring have been shown to influence the catalytic activity by altering the electron-donating ability of the ligand. moldb.com
The potential for this compound to act as a bidentate or tridentate ligand through the coordination of the pyridine nitrogen, the methylamino nitrogen, and the hydroxyl oxygen makes it a versatile scaffold for creating novel catalyst systems.
Role as a Nucleophilic Catalyst or Catalyst Promoter
The pyridine nitrogen in this compound can act as a nucleophilic catalyst, similar to the well-known 4-(dimethylamino)pyridine (DMAP). While no specific studies were found that investigate the nucleophilic catalytic activity of this compound itself, the role of the pyridine nitrogen in catalysis is well-established. In some reactions, the pyridine moiety has been shown to be crucial for facilitating hydrolysis reactions when coordinated to a transition metal. sigmaaldrich.com This suggests that this compound could potentially act as a catalyst or a catalyst promoter in various organic transformations.
Materials Science Applications
The application of this compound and its derivatives in materials science is an emerging area of research. The inherent properties of the substituted pyridine ring make it a candidate for incorporation into functional materials.
Currently, there is a lack of specific research articles detailing the direct application of this compound in materials science. However, the broader class of pyridine-containing organic molecules is extensively used in the development of materials for organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org These materials can function as emitters, hosts, or charge transport layers. ossila.com The tunability of the electronic properties of the pyridine ring through substitution makes it a valuable component in designing materials with specific photophysical characteristics. ossila.com Biological materials containing heterocyclic structures are also being explored for their use in OLEDs as interfacial layers to improve device performance and stability. mdpi.com Given these trends, it is plausible that derivatives of this compound could be investigated in the future for their potential in creating novel materials for electronic and optoelectronic applications.
Incorporation into Polymer Synthesis and Cross-linking Systems (e.g., epoxy resin curing)
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a secondary amine, makes it a prime candidate for incorporation into polymer chains and cross-linking systems. A process for the dimerization, trimerization, and polymerization of pyridinemethanol derivatives has been developed, which proceeds through a one-step mass reaction. This method can be conducted in the absence or presence of a solvent and may be catalyzed by temperature or the addition of an acid or base. innoget.com The resulting products, which can be precipitated as powders, contain ethenediol linkages and have potential applications as antioxidants due to their ability to scavenge free radicals. innoget.com
While direct studies on the use of this compound as an epoxy resin curing agent are not extensively documented, the application of structurally similar compounds provides strong evidence for its potential in this area. For instance, 4-(methylamino)pyridine (B57530) (4MAPy) derivatives have been investigated as novel thermal latent curing agents for epoxy resins. These agents can initiate the curing process at lower temperatures, around 90°C. The curing mechanism involves the decomposition of amide-protected 4MAPy to generate the highly reactive 4MAPy, which then acts as a catalyst for the anionic chain growth polymerization of the epoxy resin.
The presence of the methanol (B129727) group in this compound could offer additional advantages in epoxy curing. The hydroxyl group can participate in the curing reaction, potentially leading to a more densely cross-linked and robust polymer network. The methylamino group, on the other hand, can act as a catalytic site for the polymerization, analogous to the function of 4MAPy. The interplay between these two functional groups could allow for a tunable curing process and the development of epoxy systems with tailored properties.
| Polymer Application | Relevant Compound/System | Key Findings | Potential Role of this compound |
| Polymer Synthesis | Pyridinemethanol derivatives | Can be polymerized via a one-step mass reaction to form ethenediol-containing polymers with antioxidant properties. innoget.com | Could be used as a monomer to introduce functional pyridine units into polymer backbones, imparting unique properties. |
| Epoxy Resin Curing | 4-(Methylamino)pyridine (4MAPy) derivatives | Act as thermal latent curing agents, enabling lower curing temperatures (around 90°C). | The methylamino group could catalyze the curing reaction, while the hydroxyl group could participate in cross-linking, leading to enhanced material properties. |
Application in the Synthesis of Agrochemicals
The pyridine scaffold is a ubiquitous structural motif in a wide array of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.govresearchgate.net The strategic incorporation of a pyridine ring can significantly enhance the biological activity and modulate the physicochemical properties of these compounds. researchgate.net this compound represents a valuable intermediate for the synthesis of complex, high-value agrochemicals.
For instance, pyridine derivatives are key components in the synthesis of prominent anticancer drugs that also have agrochemical applications, such as Imatinib and Nilotinib. google.com The synthesis of these molecules often involves the coupling of a pyridine-containing intermediate with other aromatic or heterocyclic systems. A patent describes the synthesis of a key intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, through a palladium-catalyzed Suzuki coupling followed by a C-N bond formation. google.com The structural similarity of this compound to the pyridine-containing fragments in these synthetic routes suggests its potential as a starting material or a key building block.
Furthermore, the derivatization of the hydroxyl and methylamino groups of this compound can lead to a diverse library of compounds with potential agrochemical activity. For example, the synthesis of pyridine-3-carboxamide (B1143946) analogs has been shown to yield compounds with potent activity against bacterial wilt in tomatoes. nih.gov This highlights the potential for developing novel and effective agrochemicals through the chemical modification of functionalized pyridine intermediates like this compound.
| Agrochemical Class | Example of Pyridine-Based Active Ingredient | Synthetic Strategy | Potential Role of this compound |
| Fungicides | Coumoxystrobin | Incorporation of a pyridine ring to enhance efficacy. researchgate.net | A building block for novel fungicides with improved performance. |
| Herbicides | Aminopyralid | Based on a substituted picolinic acid scaffold. researchgate.net | An intermediate for the synthesis of new herbicidal compounds. |
| Insecticides/Acaricides | Fluchloraminopyr | Utilizes a pyridine moiety to influence mammalian toxicity and effects. researchgate.net | A precursor for the development of next-generation insecticides. |
| Broad-Spectrum | Imatinib, Nilotinib | Synthesis involves coupling of pyridine-containing intermediates. google.com | A key starting material or intermediate in the synthesis of complex agrochemicals. |
Potential for Optoelectronic Materials (derived from pyridine scaffolds)
Pyridine-containing compounds are increasingly being explored for their applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). chemmethod.comnih.govrsc.org The inherent electronic properties of the pyridine ring, including its ability to act as an electron acceptor and its tunable fluorescence, make it an attractive component for the design of novel photoactive and charge-transporting materials. chemmethod.comnih.gov
Theoretical studies on pyridyl-fluoren-9-ylidene derivatives have demonstrated their potential for use in DSSCs, with the pyridine moiety playing a crucial role in the intramolecular charge transfer process. chemmethod.com The calculated optoelectronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the simulated UV-Vis absorption spectra, indicate that these materials can effectively absorb solar energy. chemmethod.com Similarly, density functional theory (DFT) calculations on pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers have shown that their structural and optoelectronic properties can be systematically tuned by varying the oligomer chain length and composition. nih.gov
While direct experimental data on the optoelectronic properties of this compound is limited, its structure suggests significant potential. The combination of the electron-rich methylamino group and the electron-deficient pyridine ring could lead to interesting intramolecular charge transfer characteristics. The methanol group provides a convenient handle for further functionalization, allowing for the incorporation of this pyridine derivative into larger conjugated systems or for attachment to semiconductor surfaces. The strategic design and synthesis of materials derived from this compound could lead to the development of novel organic semiconductors with tailored properties for a range of optoelectronic applications.
| Optoelectronic Property | Related Pyridine System | Key Finding | Inferred Potential of this compound |
| Light Absorption | Pyridyl-fluoren-9-ylidene (PyFM) | Exhibits a redshifted and intensified absorption peak, indicating enhanced light-harvesting capability. chemmethod.com | The functional groups could be tuned to optimize absorption in the solar spectrum for photovoltaic applications. |
| Charge Carrier Mobility | Pyridine-furan/pyrrole/thiophene oligomers | Helical structures with tunable electronic properties based on chain length. nih.gov | Could serve as a monomeric unit for creating polymers with favorable charge transport characteristics for transistors and OLEDs. |
| Luminescence | General Pyridine Scaffolds | The pyridine ring is a common motif in fluorescent materials. | Derivatives could be synthesized to exhibit specific emission colors for use in OLED displays and lighting. |
Future Research Trajectories and Emerging Opportunities
Invention of Sustainable and Atom-Economical Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For [6-(Methylamino)pyridin-3-yl]methanol, future research will likely focus on moving away from traditional, often wasteful, synthetic protocols towards more sustainable and atom-economical alternatives.
Current and Future Approaches:
Biocatalysis: The use of enzymes or whole-cell systems offers a green alternative to classical chemical synthesis. Research is ongoing to develop biocatalytic routes from sustainable sources to produce substituted pyridines. ukri.org For instance, a novel one-pot biocatalytic process has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells, offering a simpler and more sustainable route than multi-step organic synthesis. rsc.org Similar strategies could be envisioned for the synthesis of this compound, potentially starting from biomass-derived precursors. ukri.org The biosynthesis of the pyridine (B92270) ring itself is an area of active investigation, with some mechanisms suggesting non-enzymatic cyclization of biomolecules containing carbonyl and amino groups. kyoto-u.ac.jp
The following table summarizes potential sustainable synthetic strategies:
| Synthetic Strategy | Description | Potential Advantages |
| Biocatalysis | Use of enzymes or whole-cell microorganisms to catalyze specific reaction steps or the entire synthesis. | High selectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. |
| Photoredox Catalysis | Utilization of visible light and a photocatalyst to initiate single-electron transfer processes, enabling novel bond formations. | Mild reaction conditions, high functional group tolerance, access to unique reactivity. |
| Atom-Economical Reactions | Designing synthetic transformations where the maximum number of atoms from the starting materials are incorporated into the final product. | Reduced waste, increased efficiency, lower cost. |
Discovery and Exploitation of Uncharted Reactivity Patterns
Beyond improving its synthesis, a significant area of future research lies in exploring the novel reactivity of this compound and its derivatives. Understanding and harnessing new reaction pathways can unlock access to a wider range of functionalized molecules with potentially valuable properties.
Emerging Areas of Reactivity Research:
Pyridine N-Oxide Chemistry: The N-oxide derivative of this compound could serve as a versatile intermediate for further functionalization. Pyridine N-oxides can be readily prepared by oxidation and exhibit unique reactivity. wikipedia.orgarkat-usa.org For example, photoredox catalysis can generate reactive pyridine N-oxy radicals from pyridine N-oxides, which can participate in a variety of transformations, including C-H functionalization and cascade reactions. nih.govacs.org Furthermore, ruthenium-porphyrin catalyzed oxidation of amides using pyridine-N-oxides has shown unique reactivity, including the oxidative conversion of N-acyl-l-proline to N-acyl-l-glutamate. acs.org
Radical Reactions: The generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions opens up new avenues for pyridine functionalization that diverge from classical Minisci chemistry. acs.org This approach allows for C-H functionalization with high regioselectivity, which could be applied to introduce novel substituents onto the pyridine ring of this compound.
N-Substituted Pyridones: The transformation of the pyridine core into N-substituted 2-pyridones represents another frontier. researchgate.net These structures are prevalent in bioactive molecules and can be accessed through dearomative reactions of pyridine derivatives. researchgate.net Exploring the conversion of this compound into its corresponding pyridone could lead to compounds with different biological activity profiles.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from the design of new molecules to the prediction of their synthetic routes. dntb.gov.ua
Applications in the Context of this compound:
De Novo Drug Design: Machine learning models, particularly deep learning approaches, can be trained on vast datasets of chemical structures and their biological activities to generate novel molecules with desired properties. nih.gov Starting with a scaffold like this compound, generative models could propose new derivatives with enhanced biological activity against specific targets.
Reaction Prediction and Retrosynthesis: AI-powered tools are being developed to predict the outcomes of chemical reactions and to propose synthetic pathways for target molecules. nih.govgithub.com These tools can analyze the structure of this compound and suggest efficient and novel synthetic routes, potentially identifying more sustainable or cost-effective methods. Machine learning can also be used to predict reaction yields, which is a significant advancement in synthetic chemistry. rsc.org
Property Prediction: ML models can predict various physicochemical and biological properties of molecules, such as solubility, toxicity, and bioactivity. nih.gov This allows for the in silico screening of virtual libraries of derivatives of this compound, prioritizing the synthesis of compounds with the most promising profiles.
Development of High-Throughput Screening and Automated Synthesis Platforms
To accelerate the discovery and development of new applications for this compound and its derivatives, high-throughput and automated technologies are becoming indispensable.
Key Technological Enablers:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological targets to identify "hits." thermofisher.combellbrooklabs.com Libraries of derivatives based on the this compound scaffold could be screened to identify compounds with interesting biological activities. sygnaturediscovery.com Quantitative HTS (qHTS) further enhances this process by generating concentration-response curves for thousands of compounds in a single experiment, providing more reliable data and reducing false positives and negatives. nih.gov
Automated Synthesis: Robotic systems are increasingly being used to automate chemical synthesis, offering improved reproducibility and the ability to rapidly generate compound libraries. nih.govchemistryworld.com Automated flow synthesis, in particular, provides precise control over reaction parameters and is highly scalable. nih.govrsc.org Such platforms could be employed to synthesize a diverse library of this compound derivatives for screening and further development.
The convergence of these future research trajectories—sustainable synthesis, novel reactivity, artificial intelligence, and automation—promises to significantly advance the scientific understanding and potential applications of this compound, paving the way for the development of new and valuable chemical entities.
Q & A
Q. What are the common synthetic routes for preparing [6-(Methylamino)pyridin-3-yl]methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a pyridine derivative (e.g., 6-chloropyridin-3-yl-methanol) can react with methylamine under basic conditions (e.g., NaOH in methanol/ethanol) . Optimizing solvent polarity (e.g., ethanol vs. methanol), temperature (room temperature vs. reflux), and catalyst (e.g., AlCl₃ for Friedel-Crafts acylation) can enhance yields. A two-step procedure with intermediate purification, as described in EP 4 374 877 A2, achieved 91% yield by controlling pH during workup and using anhydrous MgSO₄ for drying .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : ¹H NMR identifies the methylamino group (δ ~2.8 ppm, singlet for N–CH₃) and hydroxymethyl protons (δ ~4.5 ppm). ¹³C NMR confirms the pyridine ring carbons and N–CH₃ (~35 ppm) .
- LCMS : Molecular ion peaks (e.g., m/z 153 [M+H]⁺) and fragmentation patterns validate purity .
- FTIR : Stretching vibrations for –OH (~3300 cm⁻¹) and N–H (~3400 cm⁻¹) are critical .
Q. How should researchers address stability challenges during storage and handling of this compound?
- Methodological Answer : Stability is influenced by moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) to remove reactive impurities .
Advanced Research Questions
Q. How does the methylamino substituent at the 6-position influence the electronic properties and reactivity of the pyridine ring compared to other amino derivatives?
- Methodological Answer : The methyl group on the amino moiety enhances electron-donating effects, increasing electron density at the 3-position hydroxymethyl group. This alters nucleophilic reactivity, as seen in trifluoromethyl analogs . Computational studies (DFT) can map charge distribution, while Hammett constants quantify substituent effects. Comparative kinetic studies with –NH₂ or –NHR derivatives are recommended .
Q. What biological activities have been observed in this compound derivatives, and how do structural modifications impact their pharmacokinetics?
- Methodological Answer : Similar pyridine-methanol compounds inhibit cytochrome P450 enzymes (e.g., CYP1A2) due to nitrogen lone-pair interactions with heme iron . Fluorination at the 5-position (as in [6-Fluoro-5-methylpyridin-3-yl]methanol) improves metabolic stability by reducing oxidative degradation . Structure-activity relationship (SAR) studies should focus on substituent polarity and steric effects using in vitro microsomal assays .
Q. How can researchers resolve contradictions in reported synthetic yields or conflicting reactivity data for this compound?
- Methodological Answer : Contradictions often arise from trace impurities or varying workup protocols. Reproduce reactions under strictly anhydrous conditions and characterize intermediates via HPLC (e.g., retention time 0.29 minutes in condition SQD-FA50) . Use kinetic profiling (e.g., in situ IR) to identify side reactions. Cross-validate with alternative routes, such as Pd-catalyzed coupling for regioselective methylation .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with enzymes like CYP1A2. Parameterize the methylamino group using GAFF force fields. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
